Physicochemical Profiling and Synthetic Utility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
Physicochemical Profiling and Synthetic Utility of 3-Hydroxy-1-(piperazin-1-yl)propan-1-one Hydrochloride
Executive Summary
3-Hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride (CAS: 884535-10-8) is a highly versatile, bifunctional building block extensively utilized in modern drug discovery and bioconjugation[1]. Featuring a rigid piperazine core, a reactive secondary amine, and a terminal primary hydroxyl group, this scaffold provides orthogonal reactivity that is highly prized in the synthesis of complex active pharmaceutical ingredients (APIs), targeted protein degraders (PROTACs), and antibody-drug conjugates (ADCs).
Physicochemical Properties & Structural Rationale
Understanding the physicochemical baseline of a building block is critical for predicting its behavior in both synthetic workflows and biological assays.
| Property | Value |
| Chemical Name | 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride |
| CAS Number | 884535-10-8 |
| Molecular Formula | C7H15ClN2O2 (Salt) / C7H14N2O2 (Free Base) |
| Molecular Weight | ~194.66 g/mol (Salt)[2] |
| Monoisotopic Mass | 158.10553 Da (Free Base)[3] |
| SMILES (Free Base) | C1CN(CCN1)C(=O)CCO |
| InChIKey | HGSDPPKIASRECG-UHFFFAOYSA-N |
| GHS Hazard Classifications | Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[4] |
Causality in Salt Selection: Why is this compound supplied and utilized as a hydrochloride salt rather than a free base? The free base of low-molecular-weight piperazine derivatives is typically a hygroscopic oil or low-melting solid that is highly susceptible to atmospheric oxidation. By converting the piperazine N4-amine into its hydrochloride salt, the compound becomes a highly crystalline, shelf-stable powder. Furthermore, the salt form dramatically enhances aqueous solubility, which is critical for uniform dissolution in biological buffer systems and ensures precise stoichiometric control during synthetic reactions.
Orthogonal Reactivity and Synthetic Applications
The strategic value of 3-hydroxy-1-(piperazin-1-yl)propan-1-one lies in its bifunctionality. The molecule presents two primary sites for functionalization:
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The N4-Secondary Amine: Highly nucleophilic; ideal for SN2 alkylations, reductive aminations, or amidations.
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The Primary Hydroxyl Group: Less nucleophilic; suitable for esterification, etherification, or conversion into a leaving group (e.g., mesylation/tosylation) for further substitution.
Divergent synthetic pathways of 3-hydroxy-1-(piperazin-1-yl)propan-1-one.
Chemoselectivity Rationale: When targeting the N4-amine for acylation or alkylation, the primary hydroxyl group generally remains unreacted if mild bases (such as N,N-Diisopropylethylamine, DIPEA) are used. This is because the secondary amine is intrinsically more nucleophilic than the neutral hydroxyl oxygen. To functionalize the hydroxyl group, stronger conditions (e.g., NaH for etherification) or specific coupling reagents (e.g., Steglich esterification conditions with DCC/DMAP) are required after the amine has been protected or functionalized.
Experimental Workflows: Self-Validating Protocols
Protocol A: LC-MS Characterization of the Building Block
Before deploying the building block in multi-step synthesis, its identity and purity must be validated.
Methodology:
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Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of 50:50 Water:Acetonitrile.
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Mobile Phase:
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Solvent A: Water + 0.1% Formic Acid (FA)
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Solvent B: Acetonitrile + 0.1% Formic Acid (FA)
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Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).
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Gradient: 5% to 95% B over 3 minutes.
Causality & Self-Validation: Why use 0.1% Formic Acid? The piperazine nitrogen is highly basic. In the absence of an acidic modifier, the amine will interact with residual silanol groups on the silica backbone of the C18 column, leading to severe peak tailing and poor resolution. Formic acid ensures the amine remains fully protonated, yielding a sharp, symmetrical chromatographic peak. Validation: This system is self-validating. The mass spectrometer (ESI+) will detect the protonated free base. The presence of a dominant peak at m/z 159.11 [M+H]+ confirms the monoisotopic mass of 158.10553 Da[3], while the absence of a peak at m/z 195 confirms the complete dissociation of the HCl salt in the mobile phase. Additional adducts such as[M+Na]+ at m/z 181.09 may also be observed[3].
Protocol B: Chemoselective N-Amidation
Objective: Synthesize an N-acyl derivative while preserving the primary hydroxyl group.
Methodology:
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Pre-activation: In a dry flask under nitrogen, dissolve 1.0 equivalent of the target carboxylic acid in anhydrous DMF (0.2 M). Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 10 minutes.
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Coupling: Add 1.0 equivalent of 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride to the activated mixture.
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Reaction: Stir at room temperature for 2 hours.
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Quench & Extract: Quench with saturated aqueous NaHCO3 and extract with Ethyl Acetate.
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Validation: Analyze the organic layer via TLC and LC-MS.
Causality & Self-Validation: The stoichiometry of DIPEA (3.0 eq) is not arbitrary; it is a calculated necessity. One equivalent is consumed to neutralize the HCl salt of the piperazine building block, liberating the free nucleophilic amine. A second equivalent neutralizes the acidic byproduct generated by the HATU coupling reagent. The final equivalent maintains the mildly basic environment required to drive the reaction forward. Validation: The protocol validates itself through mass balance and LC-MS. The target mass should reflect the addition of the acyl group minus water. If O-acylation occurred, a di-acylated mass would appear. The use of DIPEA strictly prevents the hydroxyl group from acting as a nucleophile, ensuring >95% chemoselectivity for the N-amide.
Safety, Handling, and Regulatory Compliance
Based on harmonized GHS data, 3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride carries several hazard classifications[4]:
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Acute Tox. 4 (H302 + H312 + H332): Harmful if swallowed, in contact with skin, or if inhaled.
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Skin Irrit. 2 (H315) & Eye Irrit. 2A (H319): Causes skin and serious eye irritation.
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STOT SE 3 (H336): May cause respiratory irritation or drowsiness.
Handling Causality: The basic nature of the piperazine ring (even when buffered as a salt) and the presence of the propan-1-one moiety contribute to its potential to disrupt lipid bilayers in the skin and mucous membranes, leading to irritation. All handling, especially weighing of the dry powder, must be conducted within a certified chemical fume hood using nitrile gloves and safety goggles to prevent aerosolized inhalation and dermal exposure.
References
- NextSDS:3-hydroxy-1-(piperazin-1-yl)propan-1-one hydrochloride — Chemical Substance Information.
- Chem960:Piperazines Compounds - 884535-10-8.
- PubChemLite (Université du Luxembourg):884535-10-8 (C7H14N2O2) - Structural Information & Predicted Collision Cross Section.
- NextSDS:3-cyclopentyl-1-(piperazin-1-yl)propan-1-one hydrochloride — Chemical Substance Information & Hazard Classifications.
